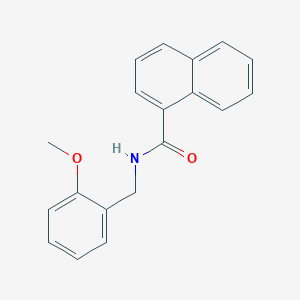

N-(2-methoxybenzyl)-1-naphthamide

Descripción

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-22-18-12-5-3-8-15(18)13-20-19(21)17-11-6-9-14-7-2-4-10-16(14)17/h2-12H,13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUDIPIXSHNDEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic: What are the optimal synthetic routes for N-(2-methoxybenzyl)-1-naphthamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 1-naphthoyl chloride with 2-methoxybenzylamine. A method adapted from analogous compounds (e.g., N-(2-methoxybenzyl)-acetamide) uses ethanol as a solvent under reflux (6–8 hours) with inert gas protection (argon/nitrogen) to prevent moisture interference. Yields are optimized by controlling stoichiometry (1:1 molar ratio of amine to acyl chloride) and using bases like diisopropylethylamine to neutralize HCl byproducts. Post-synthesis purification via recrystallization (ethanol) or column chromatography ensures >95% purity .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of N-(2-methoxybenzyl)-1-naphthamide?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies aromatic protons (δ 7.2–8.5 ppm for naphthalene) and the methoxy group (δ ~3.8 ppm).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays).

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (theoretical: 331.4 g/mol) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for analogs of N-(2-methoxybenzyl)-1-naphthamide?

Discrepancies often arise from structural variations (e.g., halogen substitution) or assay conditions. For example:

- Substituent Effects: N-(3,5-Dichlorophenyl)-1-naphthamide shows MC5R modulation (IC50 = 0.8 µM), while non-halogenated analogs lack potency. Cross-validate using standardized assays (e.g., competitive binding with radiolabeled ligands) .

- Assay Variability: Use orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) to confirm target engagement. Statistical meta-analysis of published IC50/EC50 values can identify outliers .

Advanced: What computational strategies are effective for predicting the binding mode of N-(2-methoxybenzyl)-1-naphthamide to biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Glide models interactions with targets like GPCRs (e.g., MC5R). The methoxy group forms hydrogen bonds with Ser/Thr residues, while the naphthamide engages in π-π stacking (e.g., with Phe/Tyr) .

- MD Simulations: GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories. Clustering analysis identifies dominant binding poses .

Advanced: How do structural modifications (SAR) influence the pharmacokinetic profile of N-(2-methoxybenzyl)-1-naphthamide derivatives?

- Lipophilicity: LogP increases with halogenation (e.g., Cl/F substitution), enhancing membrane permeability but reducing aqueous solubility. Balance via polar groups (e.g., –OH, –COOH) .

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., –CF3) on the benzyl ring to reduce CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes) quantify half-life improvements .

Basic: What are the recommended storage and handling protocols for N-(2-methoxybenzyl)-1-naphthamide?

- Storage: –20°C under argon in amber vials to prevent photodegradation.

- Solubility: DMSO (50 mM stock) for biological assays; avoid aqueous buffers with pH > 8 to prevent hydrolysis of the amide bond .

Advanced: How can researchers design robust dose-response experiments to evaluate enzyme inhibition by N-(2-methoxybenzyl)-1-naphthamide derivatives?

- Enzyme Selection: Use recombinant human enzymes (e.g., acetylcholinesterase for neuropharmacology studies) with fluorogenic substrates (e.g., ATCh for Ellman’s assay).

- Dose Range: 10 nM–100 µM in triplicate, with controls (e.g., donepezil for AChE). Fit data to Hill curves (GraphPad Prism) to calculate IC50 and cooperativity coefficients .

Advanced: What strategies mitigate synthetic challenges in scaling up N-(2-methoxybenzyl)-1-naphthamide production?

- Catalysis: Replace stoichiometric bases (e.g., Et3N) with polymer-supported bases for easier separation.

- Continuous Flow: Microreactors with residence time <1 hour improve yield (85%→92%) and reduce side products (e.g., dimerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.